molecular formula C10H12FNO B12972618 (R)-3-(Amino(cyclopropyl)methyl)-4-fluorophenol

(R)-3-(Amino(cyclopropyl)methyl)-4-fluorophenol

Cat. No.: B12972618
M. Wt: 181.21 g/mol
InChI Key: UXDXKCCYKGOPLP-SNVBAGLBSA-N
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Description

®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol is a compound that features a cyclopropyl group, an amino group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the catalytic asymmetric synthesis using chiral rhodium complexes, which allows for high yields and enantioselectivity . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and catalysts is crucial to maintain cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenol moiety, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. For example, its interaction with lipid membranes can disrupt membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamines: Compounds with similar cyclopropyl and amino groups.

    Fluorophenols: Compounds with similar fluorophenol moieties.

    Aminophenols: Compounds with amino and phenol groups.

Uniqueness

®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol is unique due to the combination of its cyclopropyl, amino, and fluorophenol groups, which confer distinct reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-[(R)-amino(cyclopropyl)methyl]-4-fluorophenol

InChI

InChI=1S/C10H12FNO/c11-9-4-3-7(13)5-8(9)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m1/s1

InChI Key

UXDXKCCYKGOPLP-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=C(C=CC(=C2)O)F)N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)O)F)N

Origin of Product

United States

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